molecular formula C14H18N2O2 B12683228 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde CAS No. 85392-07-0

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde

Cat. No.: B12683228
CAS No.: 85392-07-0
M. Wt: 246.30 g/mol
InChI Key: INHPLXJZZJIRNN-UHFFFAOYSA-N
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Description

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde (CAS 85392-07-0) is a synthetic organic compound with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol . This chemical is a benzofuran-piperazine hybrid, a class of privileged scaffolds in medicinal chemistry known for their diverse biological activities and significant research value . The core structure of this compound integrates a 2,3-dihydrobenzofuran moiety, which is ubiquitous in nature and found in numerous biologically active natural products, linked to a piperazine carbaldehyde group . This specific molecular architecture makes it a versatile building block for designing novel therapeutic agents. Recent scientific investigations highlight the particular importance of such benzofuran-piperazine hybrids in targeted cancer research . These hybrids have been rationally designed as novel Type II inhibitors of Cyclin-dependent kinase 2 (CDK2), a key enzyme regulating the cell cycle and a validated target for anticancer therapies . By anchoring into the inactive DFG-out conformation of the CDK2 kinase domain, these inhibitors can lock the enzyme in an inactive state, leading to potent inhibition and promising antiproliferative effects against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung (A549) carcinomas . Beyond its direct application in kinase inhibitor development, this compound serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its functional groups allow for further chemical modifications, enabling researchers to explore structure-activity relationships and develop a wide array of derivatives for various pharmaceutical and biochemical applications . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

85392-07-0

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C14H18N2O2/c17-11-16-6-4-15(5-7-16)10-12-1-2-14-13(9-12)3-8-18-14/h1-2,9,11H,3-8,10H2

InChI Key

INHPLXJZZJIRNN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCN(CC3)C=O

Origin of Product

United States

Preparation Methods

Preparation of the 2,3-Dihydrobenzofuran Intermediate

Several well-documented methods exist for synthesizing the 2,3-dihydrobenzofuran scaffold, which is a key precursor:

These methods provide the 2,3-dihydrobenzofuran intermediate with functional groups amenable to further modification.

The key step in preparing 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde is the introduction of the piperazine ring bearing an aldehyde group at the 1-position. The typical approach involves:

  • Alkylation of piperazine derivatives with benzofuran-containing alkyl halides or aldehydes under controlled conditions, often using acidic or basic catalysts to facilitate nucleophilic substitution.
  • Reductive amination of piperazine with benzofuran aldehyde intermediates to form the desired linkage, followed by oxidation or protection/deprotection steps to install the aldehyde functionality on the piperazine nitrogen.
  • Use of acidic or basic catalysts to optimize reaction rates and yields, with solvents chosen to balance solubility and reactivity (e.g., polar aprotic solvents for alkylation steps).

Representative Preparation Method (Based on Literature and Patent Analogues)

Step Reagents/Conditions Description Outcome
1. Synthesis of 2,3-dihydrobenzofuran intermediate o-halophenol + terminal alkyne, Pd or Cu catalyst, base, solvent (e.g., pyridine or DMF), reflux or microwave irradiation Coupling and cyclization to form benzofuran ring 2,3-Dihydrobenzofuran derivative
2. Preparation of benzofuran alkyl halide Benzofuran derivative + halogenating agent (e.g., NBS) Halogenation at benzylic position to form benzofuran methyl halide Benzofuran methyl halide intermediate
3. Alkylation of piperazine Piperazine + benzofuran methyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux Nucleophilic substitution to attach benzofuran moiety to piperazine 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine
4. Introduction of aldehyde group Oxidation of piperazine nitrogen or selective formylation (e.g., using formylating agents like POCl3/DMF or Vilsmeier-Haack conditions) Installation of carbaldehyde group at piperazine nitrogen 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde

Detailed Reaction Conditions and Notes

  • Solvent choice : Polar aprotic solvents such as acetonitrile or DMF are preferred for alkylation to enhance nucleophilicity of piperazine nitrogen and solubility of reactants.
  • Catalysts and bases : Potassium carbonate or phosphate bases are commonly used to deprotonate piperazine and facilitate alkylation.
  • Temperature : Reactions are typically conducted at reflux or elevated temperatures (80–110 °C) to ensure completion within 3–4 hours.
  • Purification : The product is isolated by phase separation, solvent evaporation, and crystallization. The aldehyde functionality requires careful handling to avoid over-oxidation or polymerization.
  • Yield optimization : Controlling the stoichiometry and reaction time is critical to minimize side reactions such as over-alkylation or decomposition.

Research Findings and Analytical Data

  • The compound exhibits a molecular weight of 246.30 g/mol and molecular formula C14H18N2O2.
  • Spectroscopic analysis (NMR, IR) confirms the presence of the benzofuran ring, piperazine moiety, and aldehyde group.
  • The aldehyde proton typically appears as a distinctive singlet in the ^1H NMR spectrum around 9–10 ppm.
  • The benzofuran ring protons show characteristic aromatic signals, while the piperazine methylene protons appear as multiplets in the 2.5–3.5 ppm range.
  • Purity and identity are confirmed by mass spectrometry and chromatographic techniques.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Pd/Cu-catalyzed cyclization o-halophenol + terminal alkyne Reflux, base, Pd or Cu catalyst High regioselectivity, good yields Requires metal catalysts, sensitive to substituents
Photochemical/Microwave cyclization o-halophenol derivatives UV light or microwave irradiation Rapid reaction, fewer side products Specialized equipment needed
Alkylation of piperazine Piperazine + benzofuran methyl halide Base, polar aprotic solvent, reflux Straightforward, scalable Requires careful control to avoid over-alkylation
Formylation of piperazine nitrogen Piperazine derivative + formylating agent Controlled temperature, inert atmosphere Direct aldehyde installation Sensitive to moisture, potential side reactions

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for various chemical modifications, making it valuable in the development of new compounds.

ApplicationDescription
SynthesisUsed in the synthesis of biologically active molecules and complex organic compounds.
Reaction MechanismsInvestigated for its reactivity in multicomponent reactions.

Biology

Research indicates that this compound may possess biological activities , particularly in anticancer research. Its interaction with biological targets has been studied extensively.

Study FocusFindings
Anticancer ActivityShown to inhibit specific cancer cell lines, potentially acting as an anti-cancer agent through modulation of cellular pathways.
Mechanism of ActionInteracts with enzymes and receptors, influencing various biological processes.

Medicine

In medicinal chemistry, 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde is being explored for its therapeutic effects against several diseases.

ApplicationTherapeutic Potential
Cancer TreatmentInvestigated as a potential treatment for mantle cell lymphoma and other cancers through its modulation of p21-activated kinases (PAKs) .
Neurological DisordersPotential applications in treating neurological conditions due to its interaction with neurotransmitter systems.

Industry

The compound is also utilized in the development of new materials and chemical processes, showcasing its versatility beyond biological applications.

ApplicationDescription
Material ScienceUsed in creating advanced materials due to its unique chemical structure.
Chemical ProcessesEmployed in various chemical reactions to enhance efficiency and yield.

Case Study 1: Anticancer Research

A study demonstrated the effectiveness of 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde in inhibiting the growth of specific cancer cell lines. The compound was tested against mantle cell lymphoma cells, showing significant cytotoxicity and potential as a therapeutic agent .

Case Study 2: Multicomponent Reactions

In another investigation, the compound was used as a reactant in multicomponent synthesis, leading to the formation of novel derivatives with enhanced biological activity. The results indicated that modifications to the benzofuran ring could significantly alter the biological properties of the resultant compounds .

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-1-carbaldehyde derivatives vary widely in their substituents, which directly influence their physicochemical properties, biological activity, and therapeutic applications. Below is a detailed comparison with key analogs:

Structural Variations and Substituent Effects
Compound Name Substituent(s) on Piperazine Key Structural Features Biological Relevance
4-((2,3-Dihydro-5-benzofuranyl)methyl) 2,3-Dihydrobenzofuran-methyl Benzofuran provides aromaticity; -CHO group Potential CNS activity, enzyme modulation
4-(3-Chlorodibenzo[b,f][1,4]oxazepin-11-yl) (7af) Chlorodibenzooxazepine Chlorine enhances lipophilicity Neuroleptic or anticonvulsant potential
4-(14H-Dibenzo[a,j]xanthen-14-yl) (5) Dibenzo[a,j]xanthene Extended aromatic system Fluorescent probes, photodynamic therapy
4-(2-Naphthoyl)piperazine-1-carbaldehyde (23) 2-Naphthoyl Bulky aromatic substituent Selective AKR1C1 inhibitor (Ki = 64 μM)
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl Electron-withdrawing nitro group Intermediate for nitroreductase studies

Key Observations :

  • Benzofuran vs. Naphthoyl : The benzofuran group in the target compound offers moderate lipophilicity compared to the bulkier 2-naphthoyl in compound 23, which may influence membrane permeability and target selectivity .
  • Aldehyde Functionality : The -CHO group is critical in compounds like 23 for covalent binding to AKR1C1’s catalytic site, whereas its absence in Darifenacin (a benzofuran-containing drug) shifts activity toward muscarinic receptor antagonism .
Pharmacological Activity
  • Enzyme Inhibition : Compound 23 (4-(2-naphthoyl)piperazine-1-carbaldehyde) exhibits selective inhibition of AKR1C1 due to its aldehyde group forming a Schiff base with lysine residues . The target compound’s benzofuranyl group may similarly enable interactions with oxidoreductases or cytochrome P450 enzymes.
  • Receptor Binding : Darifenacin, a benzofuran-containing analog, selectively antagonizes M3 muscarinic receptors for overactive bladder treatment . The target compound’s piperazine-aldehyde scaffold could be optimized for similar receptor specificity.
Physicochemical Properties
Property Target Compound 4-(3-Nitrophenyl) 4-(2-Naphthoyl)
Molecular Weight ~275 g/mol (estimated) 235.24 g/mol 280.31 g/mol
Melting Point Not reported Not reported Not reported
Solubility Moderate in DMSO (predicted) Low (nitro group) Low (bulky aromatic)

Note: The benzofuranyl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., naphthoyl), but experimental data are needed.

Biological Activity

Overview

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde is a complex organic compound with potential biological activities, particularly in medicinal chemistry. Its structure combines a benzofuran moiety with a piperazine ring, which has been associated with various pharmacological effects. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • CAS Number : 85392-07-0
  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.30 g/mol
  • IUPAC Name : 4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine-1-carbaldehyde

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under acidic or basic conditions. Optimized reaction parameters such as temperature and solvent choice are crucial for achieving high yields and purity. Advanced methods like microwave-assisted synthesis have been explored to enhance efficiency in industrial settings.

The biological activity of 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The benzofuran component is particularly noted for its role in modulating enzyme activity, which can lead to significant biological effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its effects on cancer cell lines, demonstrating notable cytotoxicity against certain types of cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression in malignant cells .

Case Studies

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of the compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • Synergistic Effects :
    • In combination studies with doxorubicin, the compound showed enhanced anticancer activity, suggesting potential for use in combination therapies to improve treatment outcomes while minimizing side effects .

Comparative Analysis with Similar Compounds

The unique structure of 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde distinguishes it from other benzofuran and piperazine derivatives. This uniqueness contributes to its distinct biological properties compared to similar compounds.

Property4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehydeSimilar Compounds (e.g., Benzofuran Derivatives)
Anticancer ActivitySignificant cytotoxicity against MCF-7 and MDA-MB-231Variable; some exhibit lower potency
Mechanism of ActionInduces apoptosis via enzyme modulationOften less specific in action
Synthesis ComplexityModerate; requires specific reaction conditionsGenerally simpler synthesis routes available

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